2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl
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Overview
Description
2-Methyl-2,8-diazaspiro[45]decane-1,3-dione HCl is a compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl typically involves a multi-step process. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by cyclization and subsequent purification steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl include:
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 2-Ethyl-8-methyl-2,8-diazaspiro[4,5]decane-1,3-dione hydrobromide
- 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its spirocyclic structure imparts distinct reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-11-7(12)6-9(8(11)13)2-4-10-5-3-9;/h10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRURYPEQFSKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2(C1=O)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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